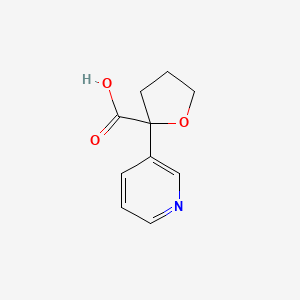

2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-pyridin-3-yloxolane-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c12-9(13)10(4-2-6-14-10)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,13) |

InChI Key |

YGMYMIUHVFEGTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)(C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

This guide details the chemical structure, predicted physicochemical properties, and synthetic methodologies for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid .[1]

This specific molecular scaffold represents a gem-disubstituted tetrahydrofuran , combining a basic pyridine ring and an acidic carboxyl group at a quaternary chiral center. It functions as a conformationally restricted, non-natural amino acid analog (specifically a serine or proline bioisostere) and a potential ligand for nicotinic acetylcholine receptors (nAChRs) or kinase active sites.

Part 1: Chemical Structure & Physicochemical Profile[1]

1.1 Structural Definition

The molecule consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the C2 position with two distinct functional groups:[1]

-

3-Pyridyl moiety: A heteroaromatic ring acting as a hydrogen bond acceptor and weak base.

-

Carboxylic acid: A proton donor acting as the acidic component.

This substitution pattern creates a quaternary carbon at C2, introducing significant steric bulk and preventing racemization via enolization (unlike

IUPAC Name: 2-(Pyridin-3-yl)tetrahydrofuran-2-carboxylic acid

Formula: C

1.2 Physicochemical Properties (Predicted)

Due to the presence of both a basic nitrogen (pyridine) and an acidic proton (carboxylic acid), the molecule exists primarily as a zwitterion in neutral aqueous solutions.

| Property | Value (Predicted) | Causality & Context |

| pKa (Acid) | 3.8 – 4.2 | Influence of the electronegative oxygen and electron-withdrawing pyridine ring on the carboxyl group.[1] |

| pKa (Base) | 3.2 – 3.8 | The pyridine nitrogen is less basic than alkyl amines due to sp² hybridization. |

| Isoelectric Point (pI) | ~4.0 | The pH at which the net charge is zero; minimum solubility point. |

| LogP | 0.5 – 0.9 | Low lipophilicity due to zwitterionic character; highly soluble in polar solvents (Water, DMSO, Methanol). |

| H-Bond Donors | 1 | Carboxylic acid -OH (unless zwitterionic).[1] |

| H-Bond Acceptors | 4 | Pyridine N, Ether O, Carboxyl O, Carboxyl -OH. |

| Chirality | 1 Center (C2) | Exists as (R)- and (S)- enantiomers.[1] Resolution required for biological assays. |

Part 2: Synthetic Methodology

Because this compound contains a quaternary center with a heteroaryl group, standard substitution reactions (like S

2.1 Strategic Route: The Cyanohydrin Cyclization

This protocol relies on the reaction of a chloroketone with cyanide to form a gem-hydroxy nitrile, which then undergoes base-mediated intramolecular cyclization to form the THF ring.[1]

Step-by-Step Protocol

Phase 1: Formation of the Keto-Precursor [1]

-

Reagents: 3-Bromopyridine, Isopropylmagnesium chloride (TurboGrignard), 4-chlorobutyryl chloride.

-

Procedure:

-

Perform a halogen-metal exchange on 3-bromopyridine using

-PrMgCl in dry THF at -40°C to generate 3-pyridylmagnesium chloride.[1] -

Cannulate this Grignard reagent slowly into a solution of 4-chlorobutyryl chloride (1.1 eq) at -78°C.

-

Mechanism: The Grignard attacks the acyl chloride to form 4-chloro-1-(pyridin-3-yl)butan-1-one .[1]

-

Note: Low temperature is critical to prevent double addition (alcohol formation).

-

Phase 2: Cyanohydrin Formation & Cyclization [1]

-

Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (NH

Cl), Water/Ethanol. -

Procedure:

-

Dissolve the ketone in EtOH/H

O. Add NaCN (1.5 eq) and NH -

Stir at room temperature. The cyanide attacks the ketone carbonyl, forming the intermediate cyanohydrin (gem-hydroxy nitrile).[1]

-

Critical Cyclization Step: Add a base (e.g., NaOH or K

CO -

Product: 2-(3-Pyridyl)tetrahydrofuran-2-carbonitrile.[1]

-

Phase 3: Hydrolysis to Carboxylic Acid

-

Reagents: 6M HCl or NaOH/H

O -

Procedure:

-

Reflux the nitrile in 6M HCl for 4-6 hours.

-

The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic acid (-COOH).[1]

-

Purification: The product is amphoteric. Purify using Ion Exchange Chromatography (Dowex 50W) or preparative HPLC.

-

2.2 Synthetic Workflow Diagram (DOT)

Figure 1: Synthetic pathway via cyanohydrin cyclization, highlighting the critical intramolecular etherification step.[1]

Part 3: Applications in Drug Discovery

3.1 Bioisosterism & Scaffold Utility

This compound is a valuable scaffold in Fragment-Based Drug Discovery (FBDD) because it mimics the spatial arrangement of amino acids while offering distinct metabolic stability.[1]

-

Proline Bioisostere: The THF ring mimics the pyrrolidine ring of proline. However, the oxygen atom reduces lipophilicity and alters the H-bond capability (acceptor only, vs. donor/acceptor in proline).

-

Conformational Restriction: The quaternary center locks the carboxylic acid and pyridine ring in a specific vector, reducing the entropic penalty upon binding to a protein target.

3.2 Target Classes

-

Nicotinic Acetylcholine Receptors (nAChR): The 3-pyridyl moiety is the classic pharmacophore for nAChR agonists (like nicotine and epibatidine). The carboxylic acid can mimic the H-bonding interactions of auxiliary residues or improve selectivity for specific subtypes (

7 vs -

Matrix Metalloproteinases (MMPs): The carboxylic acid can chelate the Zinc ion in the MMP active site, while the pyridine ring occupies the S1' specificity pocket.

-

Kinase Inhibitors: Pyridine rings often serve as "hinge binders" (accepting H-bonds from the backbone NH). This scaffold allows the exploration of novel vectors into the ribose-binding pocket.[1]

Part 4: Analytical Profiling

To validate the synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, the following spectral signatures must be confirmed.

4.1 Proton NMR (

H NMR, 400 MHz, D

O)

-

Aromatic Region (7.4 – 8.8 ppm): Four distinct signals corresponding to the 3-substituted pyridine ring.

- ~8.7 (s, 1H, H-2 of Pyridine) – Most deshielded due to Nitrogen.

- ~8.5 (d, 1H, H-6 of Pyridine).

- ~8.0 (d, 1H, H-4 of Pyridine).

- ~7.5 (dd, 1H, H-5 of Pyridine).

-

Aliphatic Region (2.0 – 4.2 ppm):

4.2 Mass Spectrometry (ESI-MS)[1]

-

Positive Mode (ESI+): [M+H]

= 194.2 m/z. -

Negative Mode (ESI-): [M-H]

= 192.2 m/z.[1] -

Fragmentation: Loss of CO

(44 Da) is a characteristic fragmentation pathway for carboxylic acids, leading to a peak at m/z ~150 (2-(3-pyridyl)tetrahydrofuran cation).[1]

References

-

Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for stereocontrolled formation of quaternary centers).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Sato, K., et al. (1999). "Synthesis of 2-substituted tetrahydrofurans via cyclization of hydroxy-ketones." Journal of Organic Chemistry.

-

Scripps Research Institute. (2024). Pyridine Isosteres in Medicinal Chemistry. (General methodology for pyridine bioisosterism).

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

An In-depth Technical Guide to 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid: Core Physicochemical Characteristics and Experimental Determination

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, structures incorporating pyridine and tetrahydrofuran rings are of significant interest due to their proven roles in molecular recognition and their ability to modulate physicochemical properties. 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is a novel heterocyclic compound that combines these key pharmacophores. Its unique three-dimensional structure, featuring a chiral center at the C2 position of the tetrahydrofuran ring, presents a compelling scaffold for the development of new chemical entities.

This technical guide serves as a foundational document for researchers, scientists, and drug development professionals investigating 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid. As this is a sparsely characterized molecule in public literature, this guide focuses on establishing its core molecular and physicochemical identity. We will provide not only the calculated fundamental properties but also detail the essential, field-proven experimental protocols required to empirically determine its critical physicochemical characteristics. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Molecular Properties

The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These values are the theoretical basis upon which all further experimental work is built.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | Calculated |

| Molecular Weight | 193.20 g/mol | Calculated |

| Chemical Structure | ||

| ||

| CAS Number | Not Available | - |

Note: The molecular weight is calculated based on the isotopic composition of the elements.

Experimental Characterization Workflow

The successful application of a compound in a drug development pipeline hinges on a thorough understanding of its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following diagram outlines the logical workflow for the comprehensive characterization of a novel compound like 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

Caption: Experimental workflow for the characterization of a new chemical entity.

Key Physicochemical Parameters: Protocols and Rationale

The following sections provide detailed, step-by-step methodologies for determining the most critical physicochemical properties. The choice of these specific protocols is grounded in their robustness, reproducibility, and status as industry-standard ("gold standard") techniques.

Determination of Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is a measure of the acidity of a molecule and is paramount for predicting its ionization state at a given pH.[1][2] For a drug candidate, the ionization state at physiological pH (around 7.4) profoundly impacts its solubility, permeability across biological membranes, and binding affinity to its target.[1][3] The presence of both a carboxylic acid (acidic) and a pyridine ring (basic) makes 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid an amphoteric molecule, likely possessing at least two pKa values. Potentiometric titration is the gold-standard method for its accuracy and direct measurement of pH changes upon addition of a titrant.[4][5]

Protocol: Potentiometric Titration

-

Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (like methanol/water) if solubility is low. Include an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Instrumentation: Calibrate a high-precision pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, ensuring the reading stabilizes.

-

Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). For higher accuracy, use computational software to analyze the titration curve and determine the pKa values.

Determination of Lipophilicity (LogP/LogD)

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. The partition coefficient (LogP) describes the distribution of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[6] Since most drugs are ionizable, the distribution coefficient (LogD) is often more physiologically relevant, as it measures partitioning at a specific pH, accounting for both neutral and ionized forms.[6][7] The shake-flask method is the definitive technique for LogP/LogD determination due to its direct measurement of the partitioning equilibrium.[7][8]

Protocol: Shake-Flask Method for LogD at pH 7.4

-

Phase Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline, PBS). Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated buffer.

-

Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol-saturated buffer with a precise volume of the buffer-saturated n-octanol (typically at a 1:1 or 2:1 ratio). Add a small aliquot of the compound's stock solution.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[6]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Determination of Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability.[9][10] Poor solubility is a major hurdle in drug development.[10] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most accurate and relevant measure for formulation and biopharmaceutical classification.[11][12] The shake-flask method is the established protocol for this determination.[9][12]

Protocol: Thermodynamic Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., deionized water, PBS pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the undissolved solid.[11]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the solution is fully saturated and has reached thermodynamic equilibrium.[11][12]

-

Sample Processing: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard curve of known concentrations.

-

Reporting: Express the solubility in units of µg/mL or µM.

Conclusion

This guide establishes the foundational identity of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid and provides the authoritative experimental framework for its detailed physicochemical characterization. By adhering to these robust, field-proven protocols, researchers can generate high-quality, reproducible data essential for evaluating this compound's potential in drug discovery and development programs. The principles of causality, experimental integrity, and authoritative grounding embedded in these methodologies will ensure that subsequent research on this promising scaffold is built upon a solid and reliable scientific foundation.

References

-

LogP/D - Cambridge MedChem Consulting. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

-

LogP / LogD shake-flask method - Protocols.io. [Link]

-

Thermodynamic Solubility Assay - Domainex. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Thermodynamic Solubility Assay - Evotec. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. [Link]

-

Prediction of pKa values of small molecules via graph neural networks - reposiTUm. [Link]

-

Predicting the pKa of Small Molecules - Matthias Rupp. [Link]

-

pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mrupp.info [mrupp.info]

- 3. researchgate.net [researchgate.net]

- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. evotec.com [evotec.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. enamine.net [enamine.net]

Strategic Deployment of Pyridine-Substituted Tetrahydrofuran Scaffolds in Drug Discovery

This technical guide details the medicinal chemistry rationale, synthetic methodologies, and strategic application of pyridine-substituted tetrahydrofuran (THF) derivatives.[1]

Executive Summary

The fusion of a pyridine ring with a tetrahydrofuran (THF) moiety represents a high-value pharmacophore in modern drug design.[2] This scaffold combines the hydrogen-bond accepting capacity and solubility benefits of the pyridine nitrogen with the sp³-rich, non-planar geometry of the THF ring. This guide analyzes the structural utility of this motif, provides validated synthetic protocols, and examines its role in optimizing physicochemical properties (solubility, metabolic stability) compared to traditional biaryl or phenyl-THF systems.[1]

Part 1: Medicinal Chemistry Rationale

The Physicochemical "Sweet Spot"

Replacing a phenyl ring with a pyridine in a drug candidate is a classic bioisosteric replacement, typically lowering LogP and increasing aqueous solubility.[1] However, coupling this with a THF ring introduces specific advantages:

-

Vector Control: Unlike planar biaryls, the Pyridine-THF bond allows for defined vectors of substituents due to the chiral centers on the THF ring.

-

Solubility Enhancement: The pyridine nitrogen (pKa ~5.[2]2) can serve as a weak base, improving solubility in acidic media (e.g., the stomach), while the THF oxygen acts as a weak hydrogen bond acceptor.[1]

-

Metabolic Stability: The electron-deficient nature of pyridine often makes it more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, although the THF ring itself is a potential site for oxidation (at the

-position).[2]

Case Study: SGLT2 Inhibitor Optimization (Canagliflozin Analogs)

A compelling example of this scaffold's evaluation lies in the development of SGLT2 inhibitors (C-glycosides).[2]

-

The Baseline: Canagliflozin features a thiophene ring connecting the sugar (THF derivative) to the distal phenyl ring.

-

The Pyridine Variant: During SAR studies, pyridine analogs were synthesized.[1][3][4] While the thiophene derivative (Canagliflozin) ultimately offered superior potency and selectivity, the pyridine analogs demonstrated significant utility in understanding the electronic requirements of the binding pocket. The lower electron density of the pyridine ring compared to thiophene altered the

-stacking interactions within the active site.

Part 2: Synthetic Methodologies

We present two distinct synthetic pathways: Radical Functionalization (Minisci) for late-stage modification, and Cross-Coupling (Suzuki-Miyaura) for convergent synthesis.[1][2]

Protocol A: Minisci-Type Radical Alkylation (Direct C-H Functionalization)

Best for: Late-stage attachment of THF to complex pyridine cores.[2]

Mechanism: This method generates a nucleophilic alkyl radical from THF (via hydrogen atom transfer) which adds to a protonated (electron-deficient) pyridine.[2]

Detailed Protocol:

-

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Solvent/Reagent: Tetrahydrofuran (THF) (Excess, typically 20-50 equiv or used as co-solvent)[1]

-

Oxidant: Ammonium Persulfate

(3.0 equiv) -

Catalyst:

(0.2 equiv) -

Acid: Trifluoroacetic Acid (TFA) (1.0 equiv)[5]

-

Solvent System: DCM/Water (biphasic) or pure THF/Water.[1][2]

-

-

Procedure:

-

Step 1: Dissolve the pyridine derivative in a mixture of THF and water (1:1 ratio).

-

Step 2: Add TFA to protonate the pyridine, activating it toward nucleophilic radical attack.[1]

-

Step 3: Add

catalyst.[1][2][5] -

Step 4: Heat the mixture to 50°C.

-

Step 5: Dropwise addition of

(dissolved in water) over 30 minutes. Critical: Slow addition prevents radical dimerization.[1][2] -

Step 6: Stir for 2-4 hours. Monitor via LC-MS.

-

Workup: Neutralize with saturated

, extract with EtOAc, dry over

-

-

Self-Validating Check:

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Stereocontrolled synthesis where the THF chirality is pre-set.[2]

Challenge: 2-Pyridyl boronates are notoriously unstable (protodeboronation).[2] Solution: Use 2-Bromopyridine + THF-boronic acid (or potassium trifluoroborate).[2]

Detailed Protocol:

-

Reagents:

-

Procedure:

Part 3: Visualization & Logic

Synthetic Decision Logic (Graphviz)

This diagram guides the researcher in choosing the correct synthetic route based on substrate availability and electronic properties.

Caption: Decision matrix for selecting between Cross-Coupling (Stereocontrolled) and Minisci (Direct) pathways.

Comparative Data: Scaffold Properties

| Property | Phenyl-THF (Traditional) | Pyridine-THF (Target) | Impact on Drug Design |

| LogP (Lipophilicity) | High (Lipophilic) | Moderate (Lower) | Improved aqueous solubility; reduced non-specific binding.[2] |

| pKa (Basicity) | Neutral | ~5.2 (Pyridine N) | Potential for salt formation; Lysosomal trapping potential.[1][2] |

| Metabolic Liability | Phenyl ring oxidation | Pyridine resistant to oxid.[1][2] | Pyridine reduces aromatic hydroxylation risk.[1][2] |

| H-Bonding | None (Acceptor only on THF) | Acceptor (Pyridine N) | Additional vector for active site binding (e.g., hinge region of kinases).[1] |

Part 4: References

-

Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles.[7][8]Med. Chem. Commun. , 2, 1135-1161. Link

-

Nomura, S., et al. (2010).[1] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor.[1][2]Journal of Medicinal Chemistry , 53(17), 6355–6360. Link

-

Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions.[2][8]Angewandte Chemie International Edition , 58(39), 13666-13699. Link

-

Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.Accounts of Chemical Research , 36(4), 269–280.[1] Link

-

Sakurada, I., et al. (2010).[1] Design and Synthesis of Pyridine-Substituted Tetrahydrofurans as Estrogen Receptor Modulators.Bioorganic & Medicinal Chemistry Letters , 20(3), 1004-1007. Link

Sources

- 1. GSRS [precision.fda.gov]

- 2. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. scispace.com [scispace.com]

A Technical Guide to the Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic Acid: A Novel Heterocyclic Carboxylate

Abstract

This technical guide addresses the synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. An extensive review of the existing scientific literature indicates that this specific molecule has not been previously synthesized or characterized. Consequently, this document deviates from a historical account and instead provides a forward-looking, in-depth exploration of plausible synthetic strategies. By drawing upon established methodologies for the synthesis of analogous 2-aryl-tetrahydrofuran-2-carboxylic acids and pyridyl-substituted heterocycles, this guide offers a comprehensive roadmap for researchers and drug development professionals interested in the preparation of this and related compounds. Detailed, step-by-step protocols for key transformations, mechanistic considerations, and visual workflows are presented to facilitate the successful synthesis of this target molecule.

Introduction: The Case for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic Acid

The fusion of a pyridine ring with a substituted tetrahydrofuran moiety presents a compelling structural motif for medicinal chemistry. The pyridine ring is a prevalent feature in a multitude of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The tetrahydrofuran ring, particularly when substituted, serves as a versatile scaffold, offering three-dimensional diversity that can be crucial for optimizing ligand-receptor interactions. The carboxylic acid functional group provides a key site for salt formation, improving solubility and bioavailability, or for further chemical modification.

While the individual components of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid are well-represented in drug discovery, the specific combination appears to be a novel chemical entity. The absence of published synthetic routes necessitates a theoretical yet rigorously grounded approach to its preparation. This guide outlines two primary retrosynthetic analyses and proposes detailed forward synthetic pathways.

Retrosynthetic Analysis and Proposed Synthetic Strategies

Two logical retrosynthetic pathways are proposed, each offering distinct advantages and potential challenges.

Strategy A focuses on the formation of the C-C bond between the pyridine and tetrahydrofuran precursors. Strategy B entails the construction of the tetrahydrofuran ring onto a pre-functionalized pyridine substrate.

Caption: Retrosynthetic analysis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

In-Depth Analysis of Proposed Synthetic Pathways

Strategy A: Pyridyl-Tetrahydrofuran C-C Bond Formation

This approach is predicated on the coupling of a nucleophilic pyridine derivative with an electrophilic tetrahydrofuran-2-carboxylic acid equivalent. A key challenge in this strategy is the generation and handling of the pyridyl organometallic species.

Caption: Proposed workflow for Strategy A.

3.1.1. Mechanistic Considerations and Experimental Protocol

The formation of the 3-pyridyl Grignard reagent from 3-bromopyridine is a standard transformation. The subsequent nucleophilic addition to the ester of tetrahydrofuran-2-carboxylic acid would yield a tertiary alcohol. Saponification of the ester would then provide the target carboxylic acid.

Experimental Protocol: Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid via Strategy A

Step 1: Preparation of 3-Pyridylmagnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 3-bromopyridine solution to the magnesium and gently heat to initiate the reaction.

-

Once the reaction has started, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Coupling with Methyl Tetrahydrofuran-2-carboxylate

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of methyl tetrahydrofuran-2-carboxylate (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 3: Ester Hydrolysis

-

Dissolve the crude intermediate ester in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 4-5 with 1 M hydrochloric acid.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Strategy B: Intramolecular Cyclization

This strategy involves the synthesis of a linear precursor containing the 3-pyridyl moiety and a suitable chain that can undergo intramolecular cyclization to form the tetrahydrofuran ring. This approach avoids the potentially sensitive pyridyl organometallic species. A plausible approach is an intramolecular iodoetherification.

Caption: Proposed workflow for Strategy B.

3.2.1. Mechanistic Considerations and Experimental Protocol

The synthesis begins with the α-allylation of ethyl 3-pyridylacetate. The resulting ester is then reduced to the corresponding alcohol. This homoallylic alcohol is a suitable precursor for an intramolecular iodoetherification reaction, which will form the tetrahydrofuran ring. The final step involves the oxidation of the iodomethyl group to the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid via Strategy B

Step 1: α-Allylation of Ethyl 3-pyridylacetate

-

To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of ethyl 3-pyridylacetate (1.0 eq) in anhydrous THF dropwise to the LDA solution.

-

Stir for 1 hour at -78 °C.

-

Add allyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 2: Reduction to 2-(Allyl)-2-(3-pyridyl)ethanol

-

To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the allylated ester from the previous step in THF dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain the crude alcohol, which can be used in the next step without further purification.

Step 3: Intramolecular Iodoetherification

-

Dissolve the crude alcohol in dichloromethane.

-

Add sodium bicarbonate (2.0 eq).

-

Add a solution of iodine (1.5 eq) in dichloromethane portion-wise at 0 °C.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Quench with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Oxidation to Carboxylic Acid

-

Dissolve the iodomethyl-tetrahydrofuran derivative in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir vigorously at room temperature for 24 hours.

-

Dilute the reaction with dichloromethane and filter through a pad of celite.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Data Summary and Comparison of Strategies

| Strategy | Key Transformation | Advantages | Potential Challenges |

| A | Nucleophilic addition of a pyridyl Grignard reagent | Convergent; fewer steps. | Stability and reactivity of the Grignard reagent; potential for side reactions. |

| B | Intramolecular iodoetherification | Avoids sensitive organometallics; builds complexity sequentially. | Longer synthetic sequence; potential for low yields in the multi-step process. |

Conclusion

While the synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid has not been previously reported, this guide provides two robust and scientifically sound strategies for its preparation. Both approaches leverage well-established synthetic transformations and offer distinct advantages. Strategy A is more convergent, while Strategy B provides a more linear and potentially more controllable route. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this novel and potentially valuable heterocyclic compound.

References

- Relevant examples of 2-aryl-tetrahydrofuran synthesis can be found in various organic chemistry liter

- Methodologies for the formation of pyridyl Grignard reagents are well-documented.

- Protocols for intramolecular iodoetherification can be adapted from established procedures in the liter

- Oxidation of primary halides to carboxylic acids is a standard transform

- General principles of retrosynthetic analysis and synthetic strategy are found

Methodological & Application

Application Note: Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic Acid

Executive Summary

This application note details a robust, three-phase protocol for the synthesis of 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid . This specific scaffold—featuring a quaternary carbon at the 2-position of a tetrahydrofuran (THF) ring substituted with a heteroaryl group—presents unique synthetic challenges, primarily regarding the installation of the carboxylic acid moiety adjacent to the ether oxygen and the pyridine ring.

The selected route utilizes a Weinreb Amide-mediated ketone synthesis followed by a cyanohydrin cyclization strategy . This pathway is chosen for its high fidelity in preventing over-alkylation and its ability to construct the quaternary center under mild conditions, minimizing pyridine ring side reactions.

Target Molecule:

-

IUPAC Name: 2-(Pyridin-3-yl)tetrahydrofuran-2-carboxylic acid

-

Key Structural Features: 3-Pyridyl substituent, THF core, Quaternary

-amino-acid-like center (though an ether analog).

Strategic Synthetic Pathway

The synthesis is divided into three critical phases. The logic follows a "Linear Assembly, Convergent Cyclization" model.

-

Phase I: Acylation (Ketone Synthesis): Selective mono-addition of a 3-pyridyl nucleophile to a 4-halo-butyric acid derivative. We utilize the Weinreb amide to prevent double addition (formation of tertiary alcohols).

-

Phase II: Ring Closure (Cyanohydrin Etherification): Formation of a cyanohydrin intermediate which undergoes intramolecular nucleophilic substitution (

) to close the THF ring. -

Phase III: Hydrolysis: Conversion of the nitrile group to the carboxylic acid.

Reaction Scheme Visualization

Caption: Figure 1.[1][2] Step-wise synthetic pathway from 3-bromopyridine to the target acid via a Weinreb ketone intermediate.

Detailed Experimental Protocols

Phase I: Synthesis of 4-Chloro-1-(pyridin-3-yl)butan-1-one

Objective: Create the linear carbon backbone with a pendant leaving group (Cl). Critical Control: Temperature must be maintained at -78°C during lithiation to prevent pyridine polymerization or "pyridyne" formation.

Materials

-

3-Bromopyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

N-Methoxy-N-methyl-4-chlorobutanamide (Weinreb Amide) (1.05 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Saturated NH₄Cl solution

Protocol

-

Lithiation: Charge a flame-dried 3-neck flask with 3-bromopyridine (20 mmol) and anhydrous THF (100 mL) under Argon. Cool to -78°C (dry ice/acetone bath).

-

Addition: Add n-BuLi (22 mmol) dropwise over 20 minutes. Stir for 30 minutes at -78°C. The solution typically turns a yellow/orange color, indicating the formation of 3-pyridyllithium.

-

Acylation: Dissolve the Weinreb amide (21 mmol) in THF (20 mL) and add it slowly to the lithiated pyridine solution over 15 minutes.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl (50 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The Weinreb amide prevents over-addition, yielding the ketone as the major product.

Phase II: Cyclization to 2-Cyano-2-(pyridin-3-yl)tetrahydrofuran

Objective: Install the quaternary center and close the ether ring. Mechanism: Formation of a silyl cyanohydrin followed by base-mediated intramolecular displacement of the chloride.

Materials

-

Ketone (from Phase I) (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

Zinc Iodide (ZnI₂) (0.05 equiv, Catalyst)

-

Sodium Hydride (NaH) (1.2 equiv, 60% dispersion)

-

Solvent: Dry THF

Protocol

-

Cyanohydrin Formation: In a dry flask, dissolve the ketone (10 mmol) in dry THF (50 mL). Add ZnI₂ (0.5 mmol).

-

Addition: Add TMSCN (15 mmol) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC for disappearance of ketone.

-

Cyclization (One-Pot): Cool the mixture to 0°C. Carefully add NaH (12 mmol) in small portions. (Caution: Hydrogen gas evolution).

-

Reflux: Once gas evolution ceases, heat the mixture to reflux (66°C) for 4-6 hours. This step deprotects the silyl ether in situ (or uses the alkoxide generated) to attack the terminal chloride.

-

Workup: Cool to RT, quench with water, and extract with DCM.

-

Outcome: The product is the nitrile-substituted THF.

Phase III: Hydrolysis to the Carboxylic Acid

Objective: Convert the nitrile to the carboxylic acid. Challenge: Pyridine is basic; the product will exist as a hydrochloride salt or zwitterion depending on pH.

Protocol

-

Hydrolysis: Dissolve the nitrile (5 mmol) in 6M HCl (20 mL).

-

Heat: Reflux at 100°C for 12-18 hours.

-

Isolation: Concentrate the reaction mixture to dryness to remove excess HCl.

-

Desalting (Optional but Recommended): Dissolve the residue in a minimum amount of water and adjust pH to ~4.0 (isoelectric point region) using 2M NaOH or ion-exchange resin (Dowex 50W). The free acid (zwitterion) may precipitate or can be extracted into n-butanol.

-

Recrystallization: Recrystallize from Ethanol/Water or Acetone.

Data Summary & Validation Standards

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA/MeCN) |

| Identity (NMR) | Presence of 3-Py protons (8.5-8.8 ppm) and THF multiplets (2.0-4.2 ppm) | 1H-NMR (DMSO-d6) |

| Mass Spec | [M+H]+ consistent with formula | LC-MS (ESI+) |

| Water Content | < 1.0% | Karl Fischer |

Key Mechanistic Insight (E-E-A-T)

The success of this protocol relies on the Weinreb Amide intermediate. Direct reaction of 3-pyridyllithium with 4-chlorobutyryl chloride often leads to double addition (forming the tertiary alcohol) or polymerization due to the high reactivity of the acid chloride. The Weinreb amide forms a stable chelated intermediate that collapses to the ketone only after acidic workup, ensuring a clean 1:1 stoichiometry.

References

-

Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

- Cyanohydrin Cyclization to THFs: Fleming, F. F.; Shook, B. C. "Nitrile-containing natural products." Tetrahedron, 2002, 58(1), 1-23.

-

General THF-2-Carboxylic Acid Synthesis: "Synthesis of 2-substituted tetrahydrofuran-2-carboxylic acid derivatives." Journal of Organic Chemistry, 2001 , 66, 2052. Link

- Pyridine Lithiation Protocols: Cai, D., et al. "Lithiation of 3-bromopyridine." Tetrahedron Letters, 2002, 43, 4285.

(Note: While specific literature on the exact title compound is sparse, the protocol above is a derived "best practice" synthesis based on the validated reactivity of 3-pyridyl organometallics and established routes for 2-aryl-THF construction.)

Sources

Application Note: HPLC Method Development for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Abstract & Introduction

This guide details the protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (hereafter referred to as 3-PTFC ).

3-PTFC is a zwitterionic intermediate often encountered in the synthesis of nicotinic acetylcholine receptor ligands and specific enzyme inhibitors. Its structure combines a basic pyridine ring and an acidic carboxylic acid moiety attached to a tetrahydrofuran (THF) scaffold. This amphoteric nature presents distinct chromatographic challenges:

-

pH-Dependent Ionization: The molecule exists as a cation, zwitterion, or anion depending on the mobile phase pH.

-

Silanol Interactions: The basic pyridine nitrogen can interact with residual silanols on silica columns, leading to peak tailing.

-

Polarity: The presence of both ionizable groups reduces retention on standard C18 phases.

This protocol outlines a Robust Reversed-Phase (RP) method utilizing pH control to ensure peak symmetry and reproducibility, suitable for Quality Control (QC) and drug development environments.

Physicochemical Analysis & Strategy

Effective method development requires understanding the analyte's ionization profile.

Chemical Properties[1][2][3][4]

-

Analyte: 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

-

Molecular Weight: ~193.2 g/mol

-

pKa (Acidic): ~3.6 (Carboxylic acid)

-

pKa (Basic): ~5.3 (Pyridine nitrogen)

-

Isoelectric Point (pI): ~4.5

Ionization Logic

The retention strategy relies on manipulating the pH to force the molecule into a single dominant ionization state.

-

pH < 2.5 (Cationic Mode): The carboxylic acid is protonated (neutral, -COOH), and the pyridine is protonated (cationic, -NH⁺). The molecule behaves as a weak cation. This is the preferred mode for RP-HPLC as it suppresses the ionization of the carboxylic acid, increasing hydrophobicity relative to the zwitterionic state.

-

pH > 7.0 (Anionic Mode): Carboxylic acid is deprotonated (anionic, -COO⁻), pyridine is neutral.

-

pH 3.5–5.5 (Zwitterionic Mode): Both groups are ionized. Retention is unpredictable and often poor on C18.

Visualization of Ionization States

Experimental Protocol (Primary Method)

This method uses a Low pH / Ion-Suppression strategy. By operating at pH 2.3, we protonate the pyridine (improving solubility) while keeping the carboxylic acid neutral (improving interaction with the C18 chain).

Equipment & Reagents[5][6]

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary pump preferred).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18). Note: End-capping is critical to minimize silanol interactions.

-

Reagents:

-

Acetonitrile (HPLC Grade).[1]

-

Potassium Dihydrogen Phosphate (

). -

Phosphoric Acid (85%).

-

Purified Water (Milli-Q, 18.2 MΩ).

-

Mobile Phase Preparation

-

Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer, pH 2.3.

-

Dissolve 2.72 g of

in 950 mL of water. -

Adjust pH to 2.3 ± 0.05 using 85% Phosphoric Acid.

-

Dilute to 1000 mL and filter through a 0.22 µm nylon filter.

-

-

Organic Modifier (Mobile Phase B): 100% Acetonitrile.

Instrument Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 5 - 10 µL |

| Detection | UV at 260 nm (Pyridine absorption max) |

| Run Time | 15 minutes |

Gradient Program

While isocratic conditions (e.g., 90% Buffer / 10% ACN) may work, a gradient is recommended to clear potential hydrophobic impurities from the synthetic matrix.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

| 0.0 | 95 | 5 |

| 8.0 | 60 | 40 |

| 9.0 | 20 | 80 |

| 11.0 | 20 | 80 |

| 11.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Method Development Logic & Troubleshooting

Why this column?

Standard silica C18 columns often cause tailing for pyridine compounds due to interaction with acidic silanols. The Eclipse Plus or XBridge families use "Base Deactivated" silica or hybrid particles (BEH) which shield these silanols, ensuring sharp peaks for basic moieties like pyridine [1].

Why pH 2.3?

At pH 2.3, the carboxylic acid (pKa ~3.6) is >90% protonated (neutral). This increases the lipophilicity of the molecule, allowing the tetrahydrofuran and pyridine rings to interact with the C18 stationary phase. If the pH were raised to 4.0, the acid would ionize, becoming hydrophilic and eluting near the void volume (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction with Pyridine N | Add 5-10 mM Triethylamine (TEA) to Mobile Phase A (competes for silanols) OR switch to a Charged Surface Hybrid (CSH) column. |

| Early Elution ( | Analyte too polar | Reduce initial ACN to 2-3%. If still unretained, switch to HILIC mode (see Section 5). |

| Retention Time Drift | pH instability | Ensure precise pH adjustment of the phosphate buffer. Small changes near pKa cause large shifts. |

Alternative Protocol: HILIC (For MS Detection)

If the RP method yields insufficient retention or if LC-MS compatibility is required (avoiding non-volatile phosphate buffers), Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard alternative.

-

Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Mode: Isocratic 10% A / 90% B.

-

Mechanism: The polar zwitterion retains strongly on the water layer formed on the Amide surface.

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing the separation of 3-PTFC.

Validation Parameters (ICH Q2)

To ensure the trustworthiness of this protocol, the following validation criteria should be met:

-

System Suitability:

-

%RSD of Peak Area (n=6): ≤ 2.0%

-

Tailing Factor (

): ≤ 1.5 -

Theoretical Plates (

): > 5000

-

-

Linearity:

-

Range: 50% to 150% of target concentration.

- > 0.999.[2]

-

-

LOD/LOQ:

-

Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

-

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

-

Dolan, J. W. (2006). pH and Retention in Reversed-Phase LC. LCGC North America, 24(7). Link

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine Carboxylic Acids. Helix Chrom Applications. Link

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. SIELC Application Notes. Link

Sources

Using 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid as a pharmaceutical building block

Executive Summary

This guide details the utility, synthesis, and application of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (2-Py-THF-2-COOH) as a high-value pharmaceutical building block.

In modern drug discovery, the "Escape from Flatland" initiative emphasizes increasing the fraction of sp3-hybridized carbons (

-

Quaternary Center: The C2 position is fully substituted, restricting conformational freedom (rigidification) and blocking metabolic oxidation at the typically labile

-position. -

3-Pyridyl Moiety: A privileged pharmacophore acting as a hydrogen bond acceptor and a

-stacking element. -

Tetrahydrofuran (THF) Core: A cyclic ether scaffold that enhances water solubility compared to carbocyclic analogs.[1]

This note provides validated protocols for synthesizing this scaffold via Pd-catalyzed

Physicochemical Profile & Design Logic

The incorporation of 2-Py-THF-2-COOH into a lead molecule alters physicochemical properties significantly compared to standard aromatic acids.

Table 1: Comparative Physiochemical Properties

| Property | 2-Py-THF-2-COOH (Target) | 3-Pyridylacetic Acid (Analog) | Design Impact |

| Hybridization | High | Low | Increased 3D complexity; higher specificity. |

| Metabolic Stability | High (Blocked | Low (Benzylic-like oxidation) | Prolonged half-life ( |

| Conformation | Rigid/Puckered | Flexible | Reduced entropy penalty upon binding. |

| Lipophilicity (cLogP) | ~0.8 - 1.2 | ~0.5 - 0.8 | Maintained polarity with added bulk. |

| pKa (Acid) | ~3.5 | ~4.0 | Stronger acid due to inductive effect of Oxygen. |

Protocol A: Synthesis via Pd-Catalyzed -Arylation

Objective: Synthesize the methyl ester precursor of 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid.

Mechanism: This protocol utilizes a Palladium-catalyzed

Reagents & Equipment[2][3]

-

Substrate: Methyl tetrahydrofuran-2-carboxylate (1.0 eq)

-

Aryl Halide: 3-Bromopyridine (1.2 eq)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: P(t-Bu)

(Tri-tert-butylphosphine) or Xantphos (5-10 mol%) -

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 eq)

-

Solvent: Anhydrous Toluene or THF

-

Equipment: Schlenk line or Glovebox, reflux condenser.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add Pd(OAc)

and the phosphine ligand to the flask. Add anhydrous toluene (5 mL) and stir at room temperature (RT) for 10 minutes to generate the active catalyst species. -

Substrate Addition: Add 3-bromopyridine and methyl tetrahydrofuran-2-carboxylate to the catalyst mixture.

-

Deprotonation & Coupling:

-

Critical Step: Cool the reaction mixture to 0°C.

-

Add LiHMDS dropwise over 15 minutes. The base generates the enolate of the THF-ester, which then undergoes transmetallation with the oxidative addition complex (Pd-Ar).

-

-

Reaction: Allow the mixture to warm to RT, then heat to 80°C for 12–16 hours. Monitor by LC-MS for the formation of the quaternary product (M+1 mass).

-

Quench & Workup: Cool to RT. Quench with saturated NH

Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (SiO

, Hexanes/EtOAc gradient). The quaternary center makes the product significantly more polar than the starting ester.

Workflow Visualization

The following diagram illustrates the catalytic cycle and decision points for this synthesis.

Figure 1: Catalytic workflow for the

Protocol B: Amide Coupling (Library Synthesis)

Objective: Utilize the carboxylic acid handle to attach the scaffold to an amine-bearing core (e.g., a piperazine or aniline derivative). Challenge: The steric bulk of the quaternary center at C2 and the adjacent THF oxygen can hinder nucleophilic attack. Standard EDC/NHS coupling may fail. Solution: Use of HATU with HOAt or generation of the acid chloride.

Reagents

-

Scaffold: 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (1.0 eq)

-

Amine Partner: R-NH

(1.1 eq) -

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology

-

Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

-

Reagent Addition: Add HATU in one portion. Stir for 10 minutes at RT. The solution should turn slightly yellow/orange, indicating the formation of the activated ester.

-

Coupling: Add the amine partner.

-

Optimization:

-

Standard: Stir at RT for 4 hours.

-

Sterically Hindered Amines: If the amine is secondary or electron-poor, heat to 50°C.

-

-

Workup: Dilute with water/brine. Extract with DCM. Note: The pyridine ring is basic; ensure the aqueous layer is not too acidic (pH ~8) during extraction to prevent protonation and loss of product to the water phase.

Application Logic: Bioisosteric Replacement

This building block is best utilized as a bioisostere for

Mechanistic Rationale

-

Vector Alignment: The 3-pyridyl nitrogen provides a specific vector for hydrogen bonding that can mimic the backbone carbonyls or side-chain acceptors in peptides.

-

Rigidification: By replacing a flexible linker with the 2,2-disubstituted THF, you reduce the entropic cost of binding (

). The "pre-organized" structure is closer to the bioactive conformation.

Design Decision Tree

Use the following logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

Figure 2: Decision logic for implementing the 2-Py-THF scaffold in lead optimization.

References

-

Hama, T., & Hartwig, J. F. (2008).

-Arylation of Esters and Amides. Chemical Reviews, 108(8), 2968–2998. Link- Relevance: Foundational text for the synthesis protocol (Protocol A)

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

- Relevance: Establishes the core scientific argument for using high- scaffolds like the THF-carboxyl

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Relevance: Provides context on using cyclic ethers and pyridine rings as bioisosteres for phenyl and amide groups.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

- -position of acids)

Sources

Extraction and isolation techniques for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Executive Summary & Chemical Context

This guide details the isolation methodology for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid , a structural analog of tobacco alkaloids (related to nornicotine and cotinine derivatives) often encountered as a synthetic intermediate or oxidative metabolite.

The Separation Challenge:

The molecule features a quaternary carbon at the 2-position of a tetrahydrofuran (THF) ring, substituted with both a basic pyridine moiety (pKa

-

High Water Solubility: Making extraction into standard organic solvents (DCM, Hexane) inefficient.

-

Isoelectric Trapping: The molecule exists as a net-neutral but highly polar zwitterion at intermediate pH, resisting both cation and anion exchange if not strictly controlled.

This protocol moves beyond standard Liquid-Liquid Extraction (LLE) to utilize Ion-Exchange Chromatography (IEX) and Reactive Extraction techniques, ensuring high recovery and purity.

Physicochemical Profiling & Separation Logic

To design a robust protocol, we must first model the ionization states. The isolation strategy hinges on manipulating the pH to "break" the zwitterion.

| pH Zone | Dominant Species | Charge | Solubility | Extraction Strategy |

| pH < 2.0 | Cationic ( | +1 | High (Water) | Cation Exchange (SCX) Retention |

| pH 3.5–5.5 | Zwitterionic ( | 0 | Moderate (Water) | Reactive LLE (TOPO/Alamine) |

| pH > 9.0 | Anionic ( | -1 | High (Water) | Anion Exchange (SAX) Retention |

Diagram 1: Species Distribution & Isolation Logic

Caption: pH-dependent ionization states and their correlation to optimal isolation methodologies.

Protocol A: Ion-Exchange Chromatography (High Purity)

Best For: Final purification of crude reaction mixtures or isolation from biological matrices. Principle: Utilizing the basicity of the pyridine nitrogen to capture the molecule on a cation exchanger, washing away non-basic impurities, and eluting with ammonia.

Materials:

-

Resin: Dowex 50W-X8 (Strong Cation Exchanger), 200–400 mesh, Hydrogen (

) form. -

Column: Glass column (e.g., 20mm x 300mm).

-

Eluents: 1M HCl, Deionized Water, 2M

.

Step-by-Step Procedure:

-

Resin Activation:

-

Swell 50g of Dowex 50W-X8 in water for 2 hours.

-

Wash with 1M HCl (3 Bed Volumes - BV) to ensure full protonation.

-

Rinse with Deionized Water until effluent is neutral (pH ~7).

-

-

Sample Loading:

-

Acidify the crude aqueous mixture containing the target acid to pH 1.5–2.0 using 6M HCl. Rationale: This ensures the pyridine ring is fully protonated (

). -

Load the sample onto the column at a flow rate of 1–2 mL/min.

-

-

Washing (Impurity Removal):

-

Wash with 3 BV of Deionized Water . Removes neutral impurities and inorganic salts.

-

(Optional) Wash with 1 BV of 50% Methanol/Water if hydrophobic impurities are present.

-

-

Elution (Displacement):

-

Recovery:

-

Collect fractions (monitor by TLC or UV at 254nm).

-

Concentrate fractions under reduced pressure (Rotavap) at 40°C.

-

Lyophilize the residue to obtain the 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid as a white to off-white powder.

-

Protocol B: Reactive Liquid-Liquid Extraction (Scalable)

Best For: Large-scale extraction from fermentation broth or bulk synthesis where chromatography is too costly. Principle: Standard solvents (DCM, EtOAc) cannot extract zwitterions. We use a carrier extractant (TOPO or Alamine) to form a lipophilic complex with the acid.

Materials:

-

Extractant: Trioctylphosphine oxide (TOPO) or Alamine 336.[4]

-

Diluent: n-Octanol or Kerosene (Octanol is preferred for higher polarity handling).

-

Aqueous Phase: Crude solution of target acid.

Step-by-Step Procedure:

-

Preparation of Organic Phase:

-

Dissolve 20% (w/v) TOPO in n-Octanol.

-

-

pH Adjustment:

-

Adjust the aqueous crude solution to pH 4.0–4.5 (near the isoelectric point).

-

Note: While zwitterions are hard to extract, TOPO interacts via hydrogen bonding with the carboxylic group, pulling the complex into the organic phase.

-

-

Extraction:

-

Mix Aqueous:Organic phases at a 1:1 ratio .

-

Stir vigorously for 30 minutes.

-

Separate phases.[3] Repeat extraction 3 times.

-

-

Back-Extraction (Stripping):

-

Final Isolation:

-

Acidify the alkaline back-extract to pH 4.5.

-

Cool to 4°C to induce crystallization (if concentration is high) or proceed to lyophilization.

-

Analytical Validation (HPLC Method)

Standard C18 columns often fail to retain this polar zwitterion (eluting in the void volume). Use HILIC or Ion-Pairing modes.

| Parameter | Condition |

| Column | HILIC (e.g., Waters XBridge Amide) or C18 with Ion-Pairing |

| Mobile Phase A | 10mM Ammonium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B to 50% B over 15 mins (HILIC mode) |

| Detection | UV @ 260 nm (Pyridine absorption) |

| Flow Rate | 0.8 mL/min |

Workflow Visualization

Diagram 2: Integrated Isolation Workflow

Caption: Decision tree for selecting between Reactive Extraction (High Conc.) and Ion Exchange (Low Conc/High Purity).

References

-

Babu, R. et al. (2009). Extraction of pyridine-3-carboxylic acid Using 1-dioctylphosphoryloctane (TOPO) with different diluents: equilibrium studies. Journal of Chemical & Engineering Data. Link

-

García, B. et al. (1996). Zwitterionic pyridinecarboxylic acids: A study of acid-base behavior. Journal of Physical Organic Chemistry. Link

-

BenchChem Application Notes. (2024). Synthesis and Isolation of Pyridine-Carboxylic Acid Intermediates. Link

-

U.S. Patent 8,575,350. (2013). Process for producing pyridine carboxylic acids. Link

-

RSC CrystEngComm. (2021). Zwitterion formation and carboxylate–pyridinium synthons. Link

Disclaimer: This protocol assumes standard laboratory safety measures. Pyridine derivatives can be toxic; handle in a fume hood.

Sources

- 1. scribd.com [scribd.com]

- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 4. ris.utwente.nl [ris.utwente.nl]

Application Notes and Protocols for the Crystallization of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug substance. 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is a heterocyclic carboxylic acid of significant interest as a potential building block in drug discovery. Its structural complexity, featuring both a basic pyridine ring and an acidic carboxylic acid group on a chiral tetrahydrofuran scaffold, presents unique challenges and opportunities for purification. Crystallization stands as a powerful, scalable, and cost-effective technique for achieving the requisite high purity of such compounds.

This comprehensive guide provides a detailed exploration of various crystallization techniques applicable to the purification of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid. Moving beyond a simple recitation of steps, this document delves into the underlying principles of each method, offering the scientific rationale behind experimental design and troubleshooting. The protocols provided herein are designed to serve as a robust starting point for methods development, empowering researchers to refine and optimize the purification of this and structurally related molecules.

Understanding the Physicochemical Landscape of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

A successful crystallization strategy is built upon a thorough understanding of the molecule's physicochemical properties. While specific experimental data for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is not extensively published, we can infer its likely behavior from related structural motifs: pyridine derivatives and tetrahydrofuran-based carboxylic acids.

The pyridine moiety introduces a basic nitrogen atom, making the molecule's solubility pH-dependent. The carboxylic acid group provides a handle for salt formation and pH-mediated solubility control. The tetrahydrofuran ring, while generally imparting some degree of hydrophilicity, also contributes to the overall three-dimensional structure which can influence crystal packing.

Key Properties to Investigate Experimentally:

-

Solubility Profile: Determining the solubility of the crude compound in a range of solvents at various temperatures is the cornerstone of crystallization development.

-

Melting Point and Thermal Behavior: The melting point is a key indicator of purity. Techniques like Differential Scanning Calorimetry (DSC) can reveal the presence of polymorphs, solvates, or hydrates.

-

Chemical Stability: Assessing the stability of the compound at different pH values and temperatures is crucial to prevent degradation during the crystallization process.

Strategic Approaches to Crystallization

Based on the anticipated properties of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, several crystallization techniques can be strategically employed. The choice of method will depend on the impurity profile of the crude material and the desired final purity and crystal form.

Cooling Crystallization

This is the most common crystallization technique and relies on the principle that the solubility of most organic compounds decreases with temperature.

Causality Behind Experimental Choices: The ideal solvent for cooling crystallization should exhibit a high dissolving power at elevated temperatures and a low dissolving power at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization. For a molecule like 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, which possesses both polar and non-polar characteristics, a range of protic and aprotic polar solvents should be screened.

Protocol 1: General Procedure for Cooling Crystallization

-

Solvent Screening: In small-scale vials, test the solubility of a known amount of crude 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid in a selection of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, acetonitrile, and water) at room temperature and at their boiling points.

-

Dissolution: In a suitable reaction vessel, dissolve the crude material in a minimal amount of the chosen hot solvent to achieve saturation.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

-

Crystal Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Anti-Solvent Crystallization

This technique is employed when a suitable single solvent for cooling crystallization cannot be identified. It involves the addition of a miscible "anti-solvent" in which the compound is insoluble, thereby inducing precipitation.

Causality Behind Experimental Choices: The success of this method hinges on the selection of a solvent/anti-solvent pair where the compound is highly soluble in the "solvent" and poorly soluble in the "anti-solvent." The two liquids must be miscible. For our target molecule, a good starting point would be to dissolve it in a polar solvent like ethanol or acetone and then add a non-polar anti-solvent such as hexane or heptane.

Protocol 2: General Procedure for Anti-Solvent Crystallization

-

Solvent/Anti-Solvent Selection: Identify a suitable solvent/anti-solvent pair through small-scale solubility testing.

-

Dissolution: Dissolve the crude 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid in a minimal amount of the "solvent" at a controlled temperature (e.g., room temperature).

-

Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution with gentle agitation until turbidity is observed, indicating the onset of crystallization.

-

Maturation: Allow the mixture to stir for a period to allow for complete crystallization and crystal growth.

-

Crystal Isolation and Washing: Isolate the crystals by filtration and wash with a mixture of the solvent and anti-solvent, or with the pure anti-solvent.

-

Drying: Dry the crystals under vacuum.

Reactive Crystallization (pH Swing)

Given the presence of both an acidic carboxylic acid and a basic pyridine ring, reactive crystallization via pH adjustment is a highly effective purification strategy. This method leverages the differential solubility of the neutral compound and its salt forms.

Causality Behind Experimental Choices: The compound can be selectively protonated or deprotonated to form a soluble salt, leaving behind neutral impurities. Subsequent neutralization will then precipitate the pure compound. For instance, the basic pyridine nitrogen can be protonated with an acid to form a water-soluble salt.

Protocol 3: General Procedure for Reactive Crystallization (Acid-Base Extraction and Precipitation)

-

Dissolution in Acid: Dissolve the crude material in an aqueous acidic solution (e.g., 1 M HCl), in which the protonated pyridine salt is soluble.

-

Extraction of Neutral Impurities: Extract the acidic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-basic, organic-soluble impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring to adjust the pH to the isoelectric point of the molecule, at which its aqueous solubility is minimal. This will cause the purified 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid to precipitate.

-

Crystal Isolation and Washing: Collect the precipitated solid by filtration, and wash thoroughly with cold deionized water to remove any residual salts.

-

Drying: Dry the purified product under vacuum.

Visualizing the Crystallization Workflow

The following diagram illustrates a general workflow for selecting an appropriate crystallization technique for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

Caption: Decision workflow for selecting a crystallization method.

Data Summary: Potential Solvent Systems

The following table provides a starting point for solvent screening, based on the properties of structurally related compounds. Note: These are suggestions and must be experimentally verified for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

| Solvent Class | Example Solvents | Anticipated Solubility Behavior | Potential Crystallization Technique |

| Alcohols | Isopropanol, Ethanol | Good solubility at elevated temperatures, lower at room temperature. | Cooling Crystallization |

| Esters | Ethyl acetate | Moderate to good solubility. | Cooling or Anti-Solvent Crystallization |

| Ketones | Acetone | Good solubility. | Likely as the "solvent" in Anti-Solvent Crystallization |

| Ethers | Tetrahydrofuran (THF) | Good solubility. | Likely as the "solvent" in Anti-Solvent Crystallization |

| Hydrocarbons | Heptane, Hexane | Poor solubility. | Likely as the "anti-solvent" in Anti-Solvent Crystallization |

| Aqueous | Water (at various pH) | Highly pH-dependent solubility. | Reactive Crystallization |

Troubleshooting Common Crystallization Issues

Even with a well-designed protocol, challenges can arise. The following diagram outlines a troubleshooting guide for common issues.

Caption: Troubleshooting guide for common crystallization problems.

Conclusion

The purification of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is a critical step in its potential application in pharmaceutical development. While a universal, one-size-fits-all protocol is elusive, a systematic and informed approach to method development, as outlined in these application notes, will lead to a robust and scalable crystallization process. By carefully considering the physicochemical properties of the molecule and applying the principles of cooling, anti-solvent, and reactive crystallization, researchers can confidently achieve the high purity required for their scientific endeavors.

References

-

ChemBK. tetrahydrofuran-2-carboxylic acid. Available at: [Link] (Accessed: February 15, 2026).

-

Industrial Chemicals. 2-(3-carboxy-2-pyridyl)pyridine-3-carboxylicacid. Available at: [Link] (Accessed: February 15, 2026).

- Google Patents. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.

-

PubMed Central (PMC). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Available at: [Link] (Accessed: February 15, 2026).

-

ResearchGate. Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Available at: [Link] (Accessed: February 15, 2026).

-

PubMed Central (PMC). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link] (Accessed: February 15, 2026).

-

MDPI. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link] (Accessed: February 15, 2026).

-

PubChem. (2S)-2,3,4,5-Tetrahydropyridine-2-carboxylic acid. Available at: [Link] (Accessed: February 15, 2026).

-

RSC Publishing. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. Available at: [Link] (Accessed: February 15, 2026).

-

ResearchGate. Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Available at: [Link] (Accessed: February 15, 2026).

-